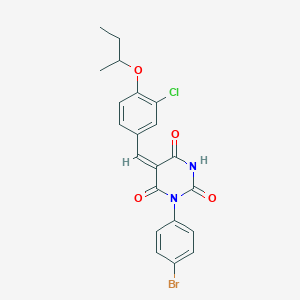
N-(2-hydroxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, also known as HOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, N-(2-hydroxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. N-(2-hydroxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. In particular, N-(2-hydroxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to inhibit the production of inflammatory cytokines and prostaglandins, as well as the proliferation of cancer cells. N-(2-hydroxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
N-(2-hydroxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Another advantage is that it has a wide range of potential applications, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Another limitation is that it has not been extensively studied in vivo, which limits its potential for clinical applications.
Future Directions
There are a number of future directions for research on N-(2-hydroxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. One direction is to further elucidate its mechanism of action, particularly with regard to its interactions with specific enzymes and signaling pathways. Another direction is to study its potential applications in materials science, particularly as a component in OLEDs. Additionally, further research is needed to determine its potential for clinical applications, particularly as a new drug for the treatment of inflammatory and cancerous conditions.
Synthesis Methods
N-(2-hydroxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is synthesized using a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with 2-aminobenzoic acid to form 2-(2-hydroxyphenyl)benzoxazole. The resulting product is then reacted with 3-bromopropionyl chloride to form N-(2-hydroxyphenyl)-3-(2-bromoacetylphenyl)benzoxazole, which is further reacted with potassium hydroxide to form N-(2-hydroxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide.
Scientific Research Applications
N-(2-hydroxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(2-hydroxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, N-(2-hydroxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been studied for its potential use as a fungicide and herbicide. In materials science, N-(2-hydroxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been studied for its potential use as a fluorescent probe and as a component in organic light-emitting diodes (OLEDs).
properties
IUPAC Name |
N-(2-hydroxyphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-13-7-3-1-5-11(13)17-15(20)9-10-18-12-6-2-4-8-14(12)22-16(18)21/h1-8,19H,9-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJPOSHWRJBYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(3-amino-3-oxopropyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5396704.png)
![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,6-dimethyl-1H-benzimidazole oxalate](/img/structure/B5396723.png)

![2-[(4-methoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5396733.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5396737.png)
![ethyl 1-[3-(2-allyl-4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396742.png)
![N-[2-(methylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5396753.png)



![2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)
![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5396797.png)
![6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5396802.png)